Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate
Description
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H15NO4/c1-14-7-4-5-9(15-2)8(6-7)10(12)11(13)16-3/h4-6,10H,12H2,1-3H3 |
InChI Key |
NKABYEZWLYTBMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 2-Amino-2-(2,5-dimethoxyphenyl)acetate
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Formation of the amino-substituted phenylacetate backbone.
- Introduction of methoxy groups on the phenyl ring at positions 2 and 5.
- Esterification to yield the methyl ester.
- Amination to introduce the amino group at the alpha position relative to the ester.
These steps are often performed sequentially with intermediate purification and characterization to ensure structural integrity and enantiomeric purity where applicable.
Detailed Stepwise Synthesis
Starting Material Preparation
The phenylacetate core is derived from 2,5-dimethoxyphenyl-substituted ketones or halogenated precursors such as 1-(2,5-dimethoxyphenyl)-2-bromoethanone. This intermediate can be synthesized or procured commercially.
Amination via Hexamethylenetetramine Reaction
A key preparative step involves reacting 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamethylenetetramine in a tetrahydrofuran-water solvent system. This reaction proceeds rapidly (within 30 minutes) and yields 1-(2,5-dimethoxyphenyl)-2-aminoethanone with high purity (~99%) after methanol digestion and acetone washing. The presence of water in the solvent system enhances reaction speed and reduces polymeric byproducts.
Acylation to Form 2-Chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide
The aminoethanone intermediate is then acylated with chloroacetyl chloride in the presence of sodium acetate in an acetone-water mixture at 0 °C. This step produces the chloroacetamide intermediate, which precipitates upon addition of water and can be purified by crystallization from methanol. The product exhibits a melting point of 140–142 °C and characteristic ^1H-NMR signals confirming structure.
Nucleophilic Azidation
The chloroacetamide is subjected to nucleophilic substitution with sodium azide in acetone at reflux temperature (~60 °C) for 5 hours. This step replaces the chlorine atom with an azide group, yielding 2-azido-N-(β-oxo-2,5-dimethoxyphenyl)acetamide with approximately 91% yield after recrystallization. The product melts at 104–106 °C and shows expected NMR peaks.
Selective Reduction Steps
- The carbonyl group of the azidoacetamide is selectively reduced using sodium borohydride.
- Subsequently, the azide group is reduced to an amino group using stannous chloride.
These reductions convert the azidoacetamide into the target aminohydroxy acetamide intermediate.
Hydrochloride Salt Formation
The free base amino compound is treated with concentrated hydrochloric acid to form the corresponding monohydrochloride salt, which improves stability and solubility. The salt is isolated by filtration and drying.
Alternative Synthetic Routes
Non-stereospecific synthesis : Methods involving α,α-dichloromethylmethyl ether and titanium tetrachloride in anhydrous dichloromethane have been described for related amino-substituted phenylacetates, producing colorless crystalline products with good yields but without stereochemical control.
Esterification and Amination : Starting from 2,5-dimethoxyphenylacetic acid, esterification with methanol under acidic catalysis followed by amination with ammonia or amines can yield the this compound, though these methods are less detailed in the literature.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amination (hexamine reaction) | 1-(2,5-dimethoxyphenyl)-2-bromoethanone, hexamethylenetetramine, THF-water | Room temp, 30 min | 30 min | ~99 | Water improves stirring and yield |
| Acylation | Chloroacetyl chloride, sodium acetate, acetone-water | 0 °C | 30 min | - | pH maintained at 5; crystallization step |
| Azidation | Sodium azide, potassium iodide, acetone | Reflux 60 °C | 5 hours | 91 | Recrystallized from methanol |
| Reduction (carbonyl) | Sodium borohydride | Ambient | - | - | Selective reduction |
| Reduction (azide) | Stannous chloride | Ambient | - | - | Converts azide to amino group |
| Salt formation | Concentrated HCl | Ambient | - | - | Forms monohydrochloride salt |
Analytical Characterization
Reliable characterization techniques for confirming the structure and purity of this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H-NMR and ^13C-NMR provide detailed information on chemical shifts consistent with methoxy, aromatic, amino, and ester functionalities.
High-Performance Liquid Chromatography (HPLC) : Including chiral columns (e.g., Chiralpak AD-H) to determine enantiomeric excess when asymmetric synthesis is employed.
Melting Point Determination : To confirm purity and identity of crystalline intermediates and final products.
Mass Spectrometry (MS) : For molecular weight confirmation.
Polarimetry : To assess optical activity in chiral syntheses.
Summary and Research Findings
The most efficient preparation method involves initial amination of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamethylenetetramine in a THF-water solvent system, followed by acylation, azidation, and sequential reductions to yield the target amino ester.
The use of water in the solvent system notably enhances reaction rates and product purity.
Salt formation with hydrochloric acid improves compound stability and handling.
Analytical techniques such as NMR, HPLC, and melting point analysis are critical for quality control.
Alternative routes exist but may lack stereochemical control or require more complex reagents.
This comprehensive synthesis overview integrates findings from patent literature and research publications, providing a robust foundation for laboratory or industrial-scale preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate exerts its effects involves interactions with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The 2,5-dimethoxy substitution pattern distinguishes this compound from analogs with differing substituents. Below is a comparative analysis:
Key Observations:
Stereochemical and Salt Form Differences
Several analogs exist as hydrochlorides or enantiomerically pure forms, influencing solubility and pharmacological profiles:
Spectroscopic Comparison:
Q & A
Q. What are the standard synthetic routes for Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate, and how do reaction conditions influence yield?
The synthesis typically involves reductive amination of 2,5-dimethoxybenzaldehyde derivatives with glycine methyl ester hydrochloride. Key steps include:
- Reductive amination : Using sodium cyanoborohydride or similar agents in methanol/ethanol under reflux to form the amino intermediate .
- Esterification : Acid-catalyzed esterification with methanol to yield the methyl ester .
Yield optimization requires precise control of reaction time, temperature (60–80°C), and stoichiometric ratios of reactants. Impurities like unreacted aldehyde or over-reduced by-products can arise if conditions deviate .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR : H and C NMR resolve the aromatic proton environment (2,5-dimethoxy substitution) and confirm ester/amino group positions .
- Mass Spectrometry (GC-MS/MS) : High-resolution MS distinguishes molecular ions (e.g., [M+H]) and fragmentation patterns, critical for structural validation .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1740 cm) and amine (N-H, ~3300 cm) functional groups .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis?
- Chiral resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers .
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during reductive amination to favor a specific stereoisomer .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives enhances enantiomeric excess (ee > 95%) .
Q. How do conflicting data on reaction mechanisms (e.g., electrophilic substitution positions) arise, and how can they be resolved?
Contradictions in aromatic substitution patterns (e.g., para vs. ortho acetoxylation) may stem from:
- Oxidant specificity : Lead tetraacetate favors acetoxylation at positions with aromatic hydrogen, while electrochemical methods may target electron-rich sites .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than protic solvents.
Resolution involves: - Isotopic labeling : Track substituent migration using O-labeled reagents.
- Computational modeling : DFT studies predict regioselectivity based on frontier molecular orbitals .
Q. What strategies mitigate instability during storage or biological assays?
Q. How can researchers design assays to study interactions with biological targets (e.g., enzymes or receptors)?
- Fluorescence polarization : Label the compound with fluorescein to monitor binding affinity with serotonin receptors (e.g., 5-HT) .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to quantify binding kinetics (/) .
- Molecular docking : Use AutoDock Vina to predict binding poses in silico, guided by the compound’s amino and methoxy groups .
Q. What analytical challenges arise in detecting metabolic by-products, and how are they addressed?
- Matrix interference : Biological samples (e.g., plasma) require solid-phase extraction (SPE) to isolate metabolites .
- Low abundance metabolites : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOQ: 1–20 ng/mL) .
- Structural ambiguity : Compare fragmentation patterns with synthetic reference standards .
Q. How does the 2,5-dimethoxy substitution pattern influence pharmacological activity compared to analogs?
The 2,5-dimethoxy group enhances:
- Lipophilicity : Improved blood-brain barrier penetration, critical for CNS-targeted studies .
- Receptor affinity : The methoxy oxygen atoms form hydrogen bonds with 5-HT receptor residues (e.g., Ser159) .
Analog studies (e.g., 3,5-dimethoxy derivatives) show reduced potency, highlighting positional sensitivity .
Methodological and Compliance Considerations
Q. What protocols ensure regulatory compliance when studying structural analogs of controlled substances?
Q. How can researchers reconcile discrepancies in reported synthetic yields?
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent, catalyst loading) and identify critical factors .
- By-product analysis : HPLC with UV/Vis detection identifies side products (e.g., dimerization species) that reduce yield .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
